molecular formula C21H31N3O4 B13695872 4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid

4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid

Cat. No.: B13695872
M. Wt: 389.5 g/mol
InChI Key: RPDDPQFQNPMBME-UHFFFAOYSA-N
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Description

4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid is a complex organic compound with significant applications in various fields of scientific research. It is characterized by the presence of a benzoic acid moiety linked to a piperazine ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected piperidine group. This compound is often used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid typically involves multiple steps, starting with the protection of piperidine with a Boc group The protected piperidine is then reacted with piperazine to form the intermediate compoundCommon reagents used in these reactions include tert-butyl chloroformate for Boc protection and various coupling agents such as EDCI or DCC for the final coupling step .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield amines or alcohols.

Mechanism of Action

The mechanism of action of 4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected piperidine group can be deprotected under acidic conditions, allowing the compound to interact with its target. The piperazine ring provides additional binding sites, enhancing the compound’s affinity and specificity . The benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid is unique due to its combination of a Boc-protected piperidine group, a piperazine ring, and a benzoic acid moiety. This unique structure provides a versatile platform for various chemical transformations and applications in scientific research .

Properties

Molecular Formula

C21H31N3O4

Molecular Weight

389.5 g/mol

IUPAC Name

4-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperazin-1-yl]benzoic acid

InChI

InChI=1S/C21H31N3O4/c1-21(2,3)28-20(27)24-10-8-18(9-11-24)23-14-12-22(13-15-23)17-6-4-16(5-7-17)19(25)26/h4-7,18H,8-15H2,1-3H3,(H,25,26)

InChI Key

RPDDPQFQNPMBME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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